Oxalamide, N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N'-(p-tolyl)-
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Overview
Description
Oxalamide, N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N’-(p-tolyl)- is a complex organic compound with the molecular formula C22H26N4O3. This compound is known for its unique structure, which includes a piperazine ring substituted with a benzoyl group and an oxalamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxalamide, N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N’-(p-tolyl)- typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.
Benzoylation: The piperazine ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Oxalamide Formation: The final step involves the reaction of the benzoylated piperazine with oxalyl chloride and p-toluidine to form the desired oxalamide compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxalamide, N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N’-(p-tolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Oxalamide, N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N’-(p-tolyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of Oxalamide, N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N’-(p-tolyl)- involves its interaction with specific molecular targets. The benzoyl group and piperazine ring play crucial roles in binding to receptors or enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Oxamide: A simpler diamide derived from oxalic acid.
N1-(2,4-Dimethoxybenzyl)-N2-[2-(pyridin-2-yl)ethyl]oxalamide: Another oxalamide derivative with different substituents.
Uniqueness
Oxalamide, N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N’-(p-tolyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
properties
Molecular Formula |
C22H26N4O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C22H26N4O3/c1-17-7-9-19(10-8-17)24-21(28)20(27)23-11-12-25-13-15-26(16-14-25)22(29)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
PEOOGPIUZQROMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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